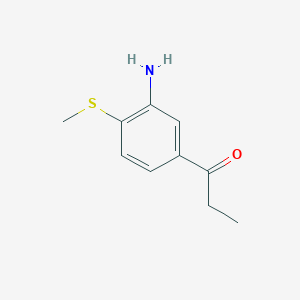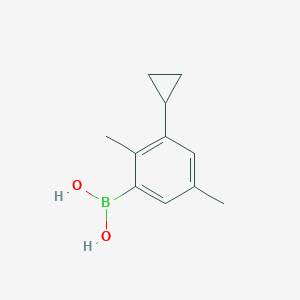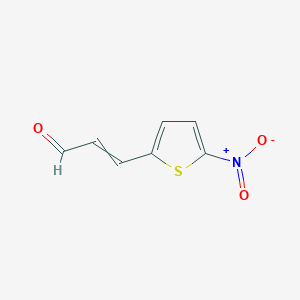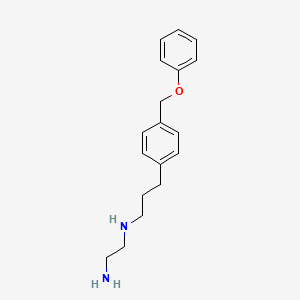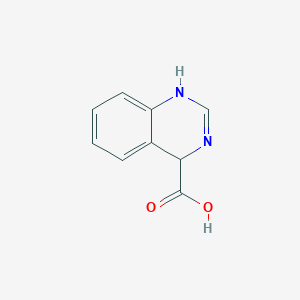
3,4-Dihydroquinazoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroquinazoline-4-carboxylic acid is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The quinazoline scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinazoline-4-carboxylic acid can be achieved through several methods. One efficient approach involves the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. This method starts with the three-component Passerini reaction of 2-azidobenzaldehydes, benzoic acid, and isocyanides to produce azide intermediates. These intermediates are then treated sequentially with triphenylphosphine, isocyanates (or carbon disulfide), and secondary amines to yield polysubstituted 3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
3,4-Dihydroquinazoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as selective somatostatin receptor agonists, which can regulate hormone secretion and exhibit therapeutic effects in conditions like acromegaly and neuroendocrine tumors .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinazolinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
4H-3,1-Benzothiazine: Another heterocyclic compound with comparable synthetic routes and biological properties.
Uniqueness
3,4-Dihydroquinazoline-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown remarkable potential as enzyme inhibitors and receptor agonists, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1,4-dihydroquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13) |
Clave InChI |
VZZZXZUUZCWPIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(N=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


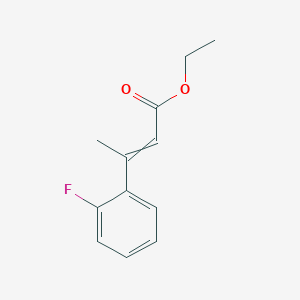
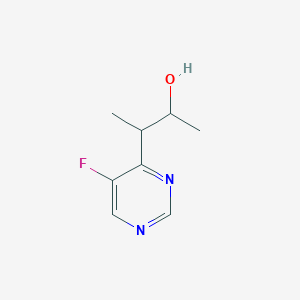
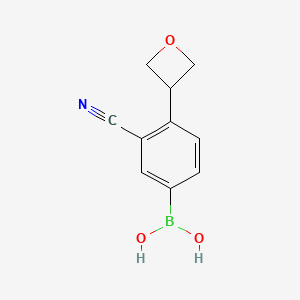
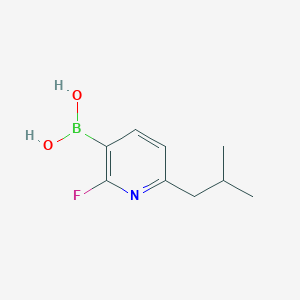
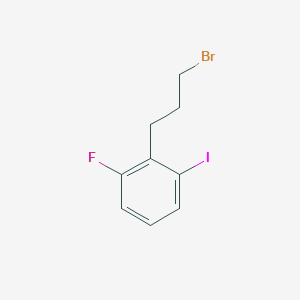
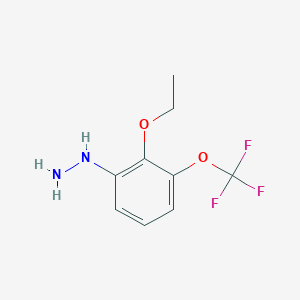
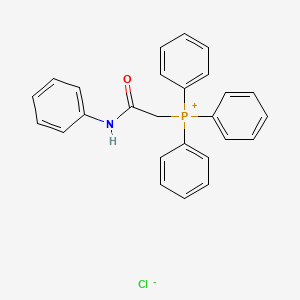

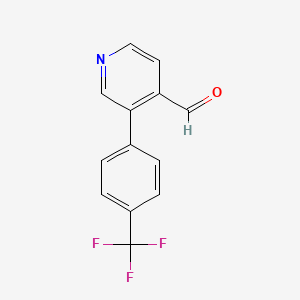
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
